Tetrasodium ethylenediaminetetraacetate dihydrate
Overview
Description
Tetrasodium ethylenediaminetetraacetate dihydrate, also known as EDTA tetrasodium salt or Edathamil, is a white solid that is highly soluble in water . It is a chelating agent for metal ions and is used extensively in molecular biology to minimize metal ion impurities in reaction buffers .
Synthesis Analysis
Tetrasodium EDTA is the salt resulting from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide (or an equivalent sodium base) . Ethylenediaminetetraacetic acid is produced commercially via the intermediacy of tetrasodium EDTA .Molecular Structure Analysis
The linear formula of Tetrasodium ethylenediaminetetraacetate dihydrate is (NaOOCCH2)2NCH2CH2N(CH2COONa)2 · 2H2O . Its molecular weight is 416.20 .Chemical Reactions Analysis
EDTA acts as a chelator of the zinc ion in the active site of metalloproteases, and can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .Physical And Chemical Properties Analysis
Tetrasodium ethylenediaminetetraacetate dihydrate is a white solid that is highly soluble in water . It is soluble in water at room temperature up to 1.45 M . The pH of this solution will be approximately 10 to 11 and will be rather viscous .Scientific Research Applications
1. Veterinary Pathology
Tetrasodium ethylenediaminetetraacetate dihydrate (EDTA) has been used in veterinary pathology to enhance the detection of bovine respiratory syncytial virus (BRSV) antigens in formalin-fixed lung tissue. Treatment with EDTA resulted in more intense and uniform staining of BRSV infected cells compared to protease digestion, providing superior cellular detail and less non-specific background (Meehan, Cutlip, & Lehmkuhl, 1989).
2. Urology
In urology, tetrasodium ethylenediaminetetraacetate dihydrate has been identified as an effective agent for dissolving renal calculi, especially those containing calcium. Studies have shown its significant solubility effects on struvite calculi and renal calculi composed of calcium oxalate and phosphate (Kuwahara, Matsuo, Kato, & Tsuchida, 1978).
3. Environmental Science
In environmental science, tetrasodium EDTA is significant in wastewater treatment. A study using nanofiltration demonstrated the removal of tetrasodium EDTA from aqueous solutions, highlighting its role in mitigating the environmental impact of this chelating agent (Suárez, Díez, García, & Riera, 2013).
4. Chemistry
Tetrasodium EDTA has been researched in the field of chemistry for its solubility characteristics. A study on the solubility of antioxidants in supercritical carbon dioxide used tetrasodium EDTA as a reference compound, helping to understand its physicochemical properties (Wang & Wu, 2016).
5. Material Science
In material science, research has explored the use of tetrasodium EDTA in the preparation of silica particles for medical imaging. The study demonstrated the immobilization of Gd-EDTA on silica particles, showcasing its potential in enhancing MRI properties (Kobayashi, Morimoto, Nakagawa, Kubota, Gonda, & Ohuchi, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;2*1H2/q;4*+1;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNLCYTMRMCGG-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2Na4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058741 | |
Record name | Tetrasodium ethylenediaminetetraacetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrasodium ethylenediaminetetraacetate dihydrate | |
CAS RN |
10378-23-1, 67401-50-7 | |
Record name | Tetrasodium edetate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasodium ethylenediaminetetraacetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRASODIUM EDETATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JGX4KKZ4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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